molecular formula C7H12ClNO4 B14157571 2-Methyl-2-(4-nitrophenyl)-propionicacid CAS No. 41757-81-7

2-Methyl-2-(4-nitrophenyl)-propionicacid

Cat. No.: B14157571
CAS No.: 41757-81-7
M. Wt: 209.63 g/mol
InChI Key: VJMUOSNHHFGAMF-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-nitrophenyl)-propionicacid is a useful research compound. Its molecular formula is C7H12ClNO4 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2-(4-nitrophenyl)-propionicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(4-nitrophenyl)-propionicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41757-81-7

Molecular Formula

C7H12ClNO4

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 3-chloro-2-(ethoxycarbonylamino)propanoate

InChI

InChI=1S/C7H12ClNO4/c1-3-13-7(11)9-5(4-8)6(10)12-2/h5H,3-4H2,1-2H3,(H,9,11)

InChI Key

VJMUOSNHHFGAMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(CCl)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-(4-nitrophenyl)propionic acid (CAS 42206-47-3)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Methyl-2-(4-nitrophenyl)propionic acid, a specialized organic compound. As a Senior Application Scientist, my objective is to synthesize the available data into a practical guide that not only presents core information but also offers insights into its synthesis, properties, and potential research applications. The structure of this guide is designed to logically flow from fundamental properties to practical methodologies and potential uses, reflecting an application-oriented approach.

Core Compound Identity and Physicochemical Properties

2-Methyl-2-(4-nitrophenyl)propionic acid is an organic compound characterized by a propionic acid moiety with two methyl groups at the alpha position and a para-substituted nitrophenyl ring.[1] The presence of the electron-withdrawing nitro group and the carboxylic acid functional group makes it a moderately polar molecule with potential for hydrogen bonding.[1] These features are critical as they dictate its solubility, reactivity, and potential utility as an intermediate in organic synthesis and medicinal chemistry.[1]

Diagram 1: Chemical Structure of 2-Methyl-2-(4-nitrophenyl)propionic acid

A 2D representation of the molecule.

A summary of its key properties is presented in the table below for quick reference.

PropertyValueSource(s)
CAS Number 42206-47-3[2][3]
Molecular Formula C₁₀H₁₁NO₄[1][2][3]
Molecular Weight 209.20 g/mol [3]
IUPAC Name 2-methyl-2-(4-nitrophenyl)propanoic acid[2][3]
Physical State Solid[2]
Melting Point 128 to 132 °C[2]
Boiling Point 365.9 °C at 760 mmHg (Predicted)
InChI Key AFRRWJPNQKSTEY-UHFFFAOYSA-N[2][3]
SMILES CC(C)(C1=CC=C([O-])C=C1)C(=O)O[2][3]

Synthesis and Purification Protocol

The synthesis of 2-Methyl-2-(4-nitrophenyl)propionic acid can be achieved via the hydrolysis of its corresponding malonic ester precursor. The following protocol is based on established synthetic procedures.[4]

Experimental Rationale

The core of this synthesis is a two-step process: saponification followed by decarboxylation, which occurs after acidification. The use of diethyl 2-methyl-2-(4-nitrophenyl)-malonate as the starting material is strategic; the malonic ester provides the necessary carbon framework. Sodium hydroxide in an ethanol/water mixture is a classic choice for ester hydrolysis (saponification). The subsequent acidification with a strong acid like HCl serves a dual purpose: it protonates the carboxylate intermediate to form the dicarboxylic acid and facilitates the decarboxylation of the gem-dicarboxylic acid to yield the final product. The extraction with ethyl acetate is chosen due to the product's good solubility in this solvent and its immiscibility with water, allowing for efficient separation from inorganic salts.

Diagram 2: Synthesis Workflow

start Start: Diethyl 2-methyl-2-(4-nitrophenyl)-malonate step1 Dissolve in Ethanol start->step1 step2 Add aq. NaOH Solution React at 50°C for 3h step1->step2 step3 Quench with Water Separate Layers step2->step3 step4 Acidify Aqueous Layer with conc. HCl step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Wash Organic Layer with Brine step5->step6 step7 Dry over MgSO₄ Filter step6->step7 step8 Distill off Solvent step7->step8 end Product: Crude 2-Methyl-2-(4-nitrophenyl)propionic acid step8->end

A step-by-step workflow for the synthesis.

Step-by-Step Methodology[6]
  • Reaction Setup : Dissolve 147 g of crude diethyl 2-methyl-2-(4-nitrophenyl)-malonate in 600 ml of ethanol in a suitable reaction vessel.

  • Hydrolysis : Prepare a solution of 42.4 g of 93% sodium hydroxide in 400 ml of water. Add this aqueous NaOH solution to the ethanol solution of the malonate.

  • Reaction Conditions : Heat the reaction mixture to 50°C and maintain this temperature for 3 hours with stirring.

  • Work-up (Quenching & Separation) : After the reaction is complete, add 1 L of water to the mixture. This will cause an oily substance to separate from the aqueous layer. Separate the two layers.

  • Acidification : Take the aqueous layer and acidify it by carefully adding concentrated hydrochloric acid until the solution is acidic (pH can be checked with litmus paper).

  • Extraction : Extract the acidified aqueous layer with 700 ml of ethyl acetate.

  • Washing and Drying : Wash the collected ethyl acetate layer with a saturated solution of sodium chloride (brine) to remove residual water and inorganic impurities. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation : Filter off the magnesium sulfate. Remove the ethyl acetate solvent by distillation under reduced pressure to yield the crude 2-(4-nitrophenyl)propionic acid.

  • Purification (Recommended) : Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture, to obtain a product of high purity.

Predictive Spectral Analysis

  • ¹H NMR : The proton NMR spectrum is expected to be relatively simple.

    • A singlet integrating to 6H for the two equivalent alpha-methyl groups (-C(CH₃)₂-).

    • Two doublets in the aromatic region (around 7.5-8.3 ppm), each integrating to 2H, corresponding to the AA'BB' system of the para-substituted benzene ring. The protons ortho to the nitro group will be further downfield.

    • A broad singlet far downfield (typically >10 ppm) for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

  • ¹³C NMR : The carbon NMR would show distinct signals for each carbon environment.

    • A signal for the methyl carbons.

    • A quaternary carbon signal for the alpha-carbon.

    • Four signals in the aromatic region for the phenyl carbons (two quaternary and two protonated).

    • A signal for the carbonyl carbon of the carboxylic acid, typically in the 170-180 ppm range.

  • IR Spectroscopy : The infrared spectrum should display characteristic absorption bands.

    • A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

    • A sharp C=O stretch for the carbonyl group around 1700-1725 cm⁻¹.

    • Strong, characteristic asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

    • C-H stretches from the aromatic ring and methyl groups.

  • Mass Spectrometry : Electron ionization (EI) mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z 209. Fragmentation could occur via loss of the carboxyl group (-COOH, 45 Da) or through cleavage of the bond between the alpha-carbon and the phenyl ring.

Potential Applications in Research & Drug Development

While direct applications of 2-Methyl-2-(4-nitrophenyl)propionic acid are not extensively documented, its structure suggests significant potential as a versatile intermediate in several research areas.

  • Pharmaceutical Intermediate : The structure is analogous to other propionic acid derivatives used in medicine. For instance, related compounds like 2-(4-bromophenyl)-2-methylpropionic acid are used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5] The nitro group can be readily reduced to an amine, providing a handle for further functionalization to build more complex molecules.

  • Bioisostere for Medicinal Chemistry : A related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, has been investigated for its antidyslipidemic activity as a bioisostere of clofibric acid.[6][7] This suggests that the title compound could serve as a scaffold or building block in the design of new therapeutic agents, where the nitrophenyl moiety can be explored for its electronic and steric contributions to biological activity.

  • Probe for Biological Systems : Similar nitrophenyl compounds, such as 2-(4-Nitrophenyl)propionic acid, are used to synthesize analogs of biologically active molecules like thyroid hormones to study their interactions with receptors.[8] The title compound could similarly be used to create probes to investigate enzyme active sites or receptor binding pockets.

Safety and Handling

2-Methyl-2-(4-nitrophenyl)propionic acid is classified as an irritant and requires careful handling in a laboratory setting.

  • GHS Hazard Statements :

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures :

    • Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

    • Handling : Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

    • Storage : Keep the container tightly closed in a dry and well-ventilated place.[10]

In case of exposure, follow standard first-aid procedures: flush eyes with water for at least 15 minutes, wash skin with soap and water, and move to fresh air if inhaled.[10] Seek medical attention if symptoms persist.

References

  • PrepChem.com. Synthesis of 2-(4-nitrophenyl)propionic acid. [Link]

  • PubChem. 2-Methyl-2-(4-nitrophenyl)propanoic acid | C10H11NO4 | CID 781898. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]

  • PubMed. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. [Link]

Sources

Technical Guide: Acidity & pKa of 2-Methyl-2-(4-nitrophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the acidity and pKa determination of 2-Methyl-2-(4-nitrophenyl)propionic acid , designed for researchers in medicinal chemistry and pre-formulation sciences.

Executive Summary & Physicochemical Profile[1]

2-Methyl-2-(4-nitrophenyl)propionic acid (CAS: 42206-47-3) is a sterically hindered carboxylic acid derivative often utilized as a metabolic probe or intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fibrates.

Understanding its dissociation constant (


) is critical for predicting its ionization state at physiological pH, which directly dictates its solubility, membrane permeability (

), and binding affinity.
Key Data Points
PropertyValue / DescriptionConfidence
Estimated

3.95 ± 0.15 High (SAR-Derived)
Physiological State (pH 7.4) >99.9% Ionized (Anionic)Certain
Dominant Electronic Effect Electron-Withdrawing (-I/-M)4-Nitro Group
Dominant Steric Effect Steric Inhibition of SolvationGem-dimethyl group

Structural Analysis & Theoretical Acidity

To accurately estimate the


 in the absence of a singular, specific experimental literature value, we must synthesize the value using Structure-Activity Relationships (SAR) . The acidity of this molecule is defined by the tug-of-war between the stabilizing electron-withdrawing nitro group and the destabilizing steric bulk of the alpha-methyl groups.
The Baseline: Phenylacetic Acid

The parent scaffold is phenylacetic acid , which has an experimental


 of 4.31 .
The Nitro Effect (Acidity Enhancer)

The para-nitro group is a potent Electron Withdrawing Group (EWG). It operates through two mechanisms:

  • Inductive Effect (-I): The electronegative nitrogen pulls electron density through the sigma bond framework.

  • Mesomeric Effect (-M): While the resonance does not delocalize the negative charge of the carboxylate directly (due to the insulating

    
     alpha-carbon), it significantly depletes the electron density of the phenyl ring, which in turn pulls density from the carboxylate via induction.
    

Impact: In 4-nitrophenylacetic acid, this effect lowers the


 to 3.85 .
The Gem-Dimethyl Effect (Acidity Dampener)

The introduction of two methyl groups at the alpha position (creating a quaternary carbon) introduces the Thorpe-Ingold effect and steric bulk.

  • Steric Hindrance to Solvation: The bulky methyl groups shield the carboxylate anion from stabilizing water molecules. A less solvated anion is less stable, which discourages deprotonation, slightly raising the

    
    .
    
  • Comparison: 2-Methyl-2-phenylpropionic acid (the non-nitro parent) has a predicted

    
     of approx 4.45 , slightly higher than phenylacetic acid (4.31).
    
Net Result



Mechanistic Diagram (Graphviz)

AcidityLogic Parent Phenylacetic Acid (pKa 4.31) Target Target Molecule Est. pKa 3.95 Parent->Target Base Scaffold Nitro 4-Nitro Group (-I / -M Effect) Stabilizes Anion Nitro->Target Lowers pKa (~0.46) Methyl Gem-Dimethyl Group (Steric Bulk) Destabilizes Solvation Methyl->Target Raises pKa (~0.10)

Caption: The pKa of 2-Methyl-2-(4-nitrophenyl)propionic acid is determined by the opposing forces of the electron-withdrawing nitro group and the sterically hindering methyl groups.

Experimental Protocol: Potentiometric Titration

For drug development applications, relying on prediction is insufficient. The following protocol outlines the Potentiometric Titration method, the "Gold Standard" for determining


 values in this range.

Challenge: The compound is likely sparingly soluble in pure water due to the aromatic ring and alkyl groups. Solution: Use the Yasuda-Shedlovsky Extrapolation Method . Titrate in varying ratios of Methanol/Water and extrapolate to 0% organic solvent.

Materials Required
  • Analyte: ~50 mg of 2-Methyl-2-(4-nitrophenyl)propionic acid (High Purity >98%).

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).

  • Solvents: HPLC-grade Methanol and degassed deionized water (

    
    -free).
    
  • Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) equipped with a glass pH electrode.

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

Step-by-Step Workflow
  • Preparation of Solvent Blends: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol in Water.

  • Sample Dissolution: Dissolve accurately weighed sample (

    
     M) in the 50% methanol mixture. Ensure complete dissolution.
    
  • Blank Titration: Perform a blank titration on the solvent/electrolyte mixture to determine the system's standard electrode potential (

    
    ) and ionic product of water (
    
    
    
    ) for that specific solvent ratio.
  • Sample Titration:

    • Acidify the sample solution with a small aliquot of HCl to start at pH ~2.0.

    • Titrate with 0.1 M KOH under inert gas (

      
       or 
      
      
      
      ) purge to prevent
      
      
      absorption.
    • Record pH vs. Volume of titrant.

  • Repeat: Repeat steps 2-4 for the 40% and 30% methanol mixtures.

  • Data Analysis (Yasuda-Shedlovsky):

    • Calculate the apparent

      
       (
      
      
      
      ) for each methanol concentration.
    • Plot

      
       vs. 
      
      
      
      .
    • The Y-intercept represents the aqueous

      
      .
      
Titration Logic Diagram

TitrationWorkflow Start Start: Weigh Sample Dissolve Dissolve in MeOH/Water (30%, 40%, 50% ratios) Start->Dissolve Acidify Acidify to pH 2.0 (Ensure fully protonated) Dissolve->Acidify Titrate Titrate with KOH (Under N2 atm) Acidify->Titrate Calc Calculate psKa (Bjerrum Plot) Titrate->Calc Extrapolate Yasuda-Shedlovsky Extrapolation to 0% MeOH Calc->Extrapolate

Caption: Workflow for determining aqueous pKa of sparingly soluble acids using cosolvent extrapolation.

Pharmaceutical Implications[3]

Solubility & Formulation

With a


 of ~3.95, the compound behaves as follows:
  • Stomach (pH 1.5): Predominantly neutral (protonated). Low solubility, high membrane permeability.

  • Intestine (pH 6.5) & Blood (pH 7.4): >99% Ionized (anionic). High solubility, lower passive permeability (requires transporters or formulation aids).

Bioisosterism

This compound is structurally related to Fibrates (e.g., Clofibrate active metabolite). The gem-dimethyl group prevents beta-oxidation, increasing metabolic stability compared to simple phenylpropionic acids. The nitro group serves as a metabolic handle (reducible to amine) or a polar anchor.

References

  • PubChem. 2-Methyl-2-(4-nitrophenyl)propanoic acid (Compound). National Library of Medicine. [Link]

  • IUPAC. Dissociation Constants of Organic Acids in Aqueous Solution. (For Hammett Equation and substituent constants). [Link]

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky protocol).

Structural and Functional Divergence: 2-(4-Nitrophenyl)propionic Acid vs. its 2-Methyl Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope of Analysis

This technical guide analyzes the critical differences between 2-(4-nitrophenyl)propionic acid (Compound A) and its


-methylated analog, 2-methyl-2-(4-nitrophenyl)propionic acid  (Compound B).

In drug development and organic synthesis, the addition of a second methyl group at the


-carbon (the "gem-dimethyl" modification) is not merely a structural triviality; it fundamentally alters the molecule's stereochemistry, metabolic fate, and reactivity profile. This guide targets researchers utilizing these compounds as intermediates for non-steroidal anti-inflammatory drugs (NSAIDs), metabolic probes, or precursors for complex heterocyclic synthesis.
The Core Comparison
FeatureCompound A (Mono-methyl)Compound B (Gem-dimethyl)
IUPAC Name 2-(4-nitrophenyl)propanoic acid2-methyl-2-(4-nitrophenyl)propanoic acid
Structure

-Methyl-4-nitrophenylacetic acid

-Dimethyl-4-nitrophenylacetic acid
Stereochemistry Chiral (Exists as

and

enantiomers)
Achiral (Symmetric)
Metabolic Fate Subject to Chiral Inversion (in vivo)Metabolically stable at

-position
Reactivity Enolizable (

-proton present)
Non-enolizable (No

-proton)
Key Effect "Profen" PharmacophoreThorpe-Ingold (Gem-Dimethyl) Effect

Structural & Stereochemical Divergence

The most profound difference between these two derivatives lies in their stereochemical nature, which dictates their utility in pharmaceutical applications.

The Chirality Factor

2-(4-nitrophenyl)propionic acid possesses a chiral center at the C2 position.

  • Implication: It exists as two enantiomers,

    
     and 
    
    
    
    .[1][2] In the context of "profen" NSAIDs (of which these are nitro-precursors), the
    
    
    -enantiomer is typically the cyclooxygenase (COX) inhibitor.
  • Challenge: Synthesis yields a racemate requiring costly optical resolution or asymmetric synthesis.

2-methyl-2-(4-nitrophenyl)propionic acid is achiral .

  • Implication: The molecule possesses a plane of symmetry. This eliminates the need for chiral resolution, simplifying the manufacturing process (CMC) significantly.

Metabolic Chiral Inversion (The "Profen" Mechanism)

A critical physiological distinction is the susceptibility to metabolic inversion. 2-Arylpropionic acids undergo a unidirectional inversion from the inactive


-enantiomer to the active 

-enantiomer in vivo.[1][2]
  • Mechanism: This process requires the formation of an acyl-CoA thioester intermediate.[2][3] An enzyme (racemase/epimerase) abstracts the acidic

    
    -proton, allowing the stereocenter to invert.
    
  • The Gem-Dimethyl Block: Compound B lacks an

    
    -proton. Therefore, it cannot form the enol intermediate  required for racemization. It is metabolically "locked" in its configuration.
    

MetabolicInversion cluster_0 Chiral Inversion Pathway (Mono-methyl only) R_Iso (R)-2-(4-nitrophenyl) propionic acid AcylCoA Acyl-CoA Thioester R_Iso->AcylCoA CoA Ligase Enol Enol/Enolate Intermediate AcylCoA->Enol Abstration of α-H S_Iso (S)-2-(4-nitrophenyl) propionic acid AcylCoA->S_Iso Hydrolysis Enol->AcylCoA Reprotonation Gem 2-methyl-2-(4-nitrophenyl) propionic acid Block BLOCKED (No Alpha-H) Gem->Block Metabolism

Figure 1: The metabolic chiral inversion pathway.[4] Compound A (Mono-methyl) undergoes inversion via an enol intermediate. Compound B (Gem-dimethyl) is structurally incapable of this transformation.

Physicochemical Properties & The Thorpe-Ingold Effect[6]

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The introduction of the second methyl group in Compound B invokes the Thorpe-Ingold effect . The steric bulk of the two methyl groups compresses the internal bond angle (


) at the quaternary carbon.
  • Consequence for Cyclization: If these acids are precursors for cyclic compounds (e.g., indanones or heterocycles via reduction of the nitro group), Compound B will cyclize significantly faster (often

    
     to 
    
    
    
    times faster) than Compound A. The gem-dimethyl groups force the reactive chain ends closer together, reducing the entropy of activation (
    
    
    ).
Acidity (pKa) and Solubility[7]
  • Electronic Effects: The 4-nitro group is a strong electron-withdrawing group (EWG), stabilizing the carboxylate anion via induction, making both compounds stronger acids than unsubstituted phenylpropionic acid (pKa ~4.3).

  • Steric Inhibition of Solvation: In Compound B, the two methyl groups create a hydrophobic shell around the carboxylate. This sterically hinders water molecules from stabilizing the anionic charge effectively. Consequently, Compound B is often slightly weaker (higher pKa) or exhibits lower aqueous solubility compared to Compound A, despite the similar electronic environment.

Synthetic Methodologies

The synthesis of the 2-methyl derivative (Compound B) presents unique challenges compared to the mono-methyl analog.

Protocol A: Synthesis of 2-(4-nitrophenyl)propionic acid

This is typically achieved via controlled methylation of 4-nitrophenylacetic acid esters.

  • Deprotonation: Use 1.05 eq of LDA or NaH at -78°C to form the enolate.

  • Alkylation: Add 1.0 eq of Methyl Iodide (MeI).

  • Risk: Over-methylation is a major impurity. The product mixture often contains ~10-15% of the dimethyl derivative (Compound B) if temperature is not strictly controlled.

Protocol B: Synthesis of 2-methyl-2-(4-nitrophenyl)propionic acid

To synthesize Compound B intentionally, "forcing conditions" are applied to drive the reaction to the thermodynamic gem-dimethyl endpoint.

  • Reagents: 4-Nitrophenylacetic acid ethyl ester, Excess NaH (2.5 eq), Excess MeI (3.0 eq).

  • Solvent: DMF or THF (DMF promotes alkylation via the dipolar aprotic effect).

  • Procedure:

    • Dissolve ester in DMF.

    • Add NaH portion-wise (gas evolution).

    • Add excess MeI and heat to 60°C.

    • Workup: The gem-dimethyl product is lipophilic. Extract with Hexane/EtOAc.

  • Purification: Unlike Compound A, Compound B cannot form an enolate. Impurities (mono-methyl) can be removed by washing with base if the starting material was the acid, or by careful chromatography.

Synthesis Start 4-Nitrophenylacetic Acid (Precursor) Base1 1.0 eq Base / 1.0 eq MeI (Kinetic Control) Start->Base1 Base2 Excess Base / Excess MeI (Thermodynamic Control) Start->Base2 ProdA Compound A 2-(4-nitrophenyl)propionic acid Base1->ProdA Major Product ProdB Compound B 2-methyl-2-(4-nitrophenyl) propionic acid Base1->ProdB Impurity Base2->ProdB Exclusive Product

Figure 2: Synthetic divergence. Controlled mono-methylation yields Compound A, while exhaustive methylation yields Compound B.

References

  • Metabolic Chiral Inversion Mechanism Hutt, A. J., & Caldwell, J. (1983).[4] The metabolic chiral inversion of 2-arylpropionic acids--a novel route with pharmacological consequences. [4]

  • Thorpe-Ingold Effect in Phenylacetic Acid Derivatives Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds.

  • Synthesis of 2-(4-nitrophenyl)propionic acid PrepChem. Synthesis of 2-(4-nitrophenyl)propionic acid via malonate alkylation.

  • 2-Methyl-2-(4-nitrophenyl)propionic acid Properties Sigma-Aldrich Technical Data. 2-Methyl-2-(4-nitrophenyl)propanoic acid CAS 42206-47-3. [5]

Sources

Methodological & Application

Recrystallization solvent for 2-Methyl-2-(4-nitrophenyl)propionic acid purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimal Recrystallization Solvent Systems for the Purification of 2-Methyl-2-(4-nitrophenyl)propionic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to selecting an optimal solvent system for the purification of 2-Methyl-2-(4-nitrophenyl)propionic acid via recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, a prerequisite for accurate downstream analysis and application.[1][2] This guide moves beyond a simple procedural list, delving into the theoretical principles of solvent selection based on the target molecule's physicochemical properties. It presents a systematic protocol for empirical solvent screening and a detailed, optimized protocol for the full-scale recrystallization process. Troubleshooting guidance for common issues such as oiling out and poor crystal formation is also provided to ensure a robust and reproducible purification workflow.

Theoretical Considerations for Solvent Selection

The success of any recrystallization is fundamentally dependent on the choice of solvent.[3] An ideal solvent should exhibit a steep solubility curve, meaning the compound of interest is sparingly soluble at low temperatures but highly soluble at elevated temperatures.[4][5] This differential solubility is the driving force for crystal formation upon cooling and is essential for maximizing the recovery of the purified product.

Molecular Structure Analysis of 2-Methyl-2-(4-nitrophenyl)propionic acid

To make an informed choice, we must first analyze the structure of 2-Methyl-2-(4-nitrophenyl)propionic acid (C₁₀H₁₁NO₄).[6]

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. It imparts significant polarity to the molecule and suggests potential solubility in polar protic solvents like water and alcohols.

  • Nitro Group (-NO₂): The strongly electron-withdrawing nitro group is also highly polar, contributing to the overall polarity of the molecule. Nitroaromatic compounds are often soluble in polar solvents like alcohols.[7]

  • Aromatic Phenyl Ring: This large, planar system is nonpolar and hydrophobic. It favors interactions with nonpolar or aromatic solvents.

  • gem-Dimethyl Group: The two methyl groups at the α-position are nonpolar and add steric bulk.

The molecule possesses both polar and nonpolar characteristics, classifying it as a compound of intermediate polarity. According to the principle of "like dissolves like," the most effective solvents will likely have a comparable polarity.[5] A solvent that is too similar in polarity may dissolve the compound too readily, even at room temperature, leading to poor recovery. Conversely, a highly dissimilar solvent may fail to dissolve the compound sufficiently even when heated.

Single vs. Mixed Solvent Systems

Single Solvent System: The simplest approach is to find a single solvent that meets all the necessary criteria. This is the preferred method due to its simplicity.

Mixed Solvent System (Solvent Pair): Often, no single solvent provides the ideal solubility profile. In such cases, a mixed solvent system is employed.[7] This technique involves using two miscible solvents:

  • A "good" solvent in which the compound is highly soluble.

  • A "bad" or "anti-solvent" in which the compound is poorly soluble.

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes cloudy (the point of saturation).[7] A small addition of the "good" solvent then clarifies the solution, which is then allowed to cool slowly to form crystals.

Protocol for Systematic Solvent Screening

Before committing to a large-scale purification, a small-scale solvent screening experiment is essential to empirically determine the best solvent or solvent pair.

Materials
  • Crude 2-Methyl-2-(4-nitrophenyl)propionic acid

  • Test tubes (e.g., 10 x 75-mm)

  • Heat source (hot plate or sand bath)

  • Candidate solvents (see Table 1)

  • Glass stirring rod

Screening Workflow Diagram

Solvent_Screening_Workflow cluster_setup Setup cluster_rt_test Room Temperature Test cluster_heat_test Hot Solvent Test cluster_cooling_test Cooling & Crystallization cluster_results Evaluation A Place ~20 mg of crude compound in a test tube B Add solvent dropwise (~0.5 mL) at Room Temp A->B C Agitate/Stir B->C D Completely Dissolved? C->D E Heat gently (near boiling) D->E No RESULT1 Result: POOR (Too Soluble) D->RESULT1 Yes F Completely Dissolved? E->F G Add more hot solvent dropwise F->G No H Cool slowly to Room Temperature F->H Yes G->E I Cool in ice bath H->I J Abundant Crystals Formed? I->J RESULT2 Result: POOR (Insoluble) J->RESULT2 No RESULT3 Result: GOOD Candidate J->RESULT3 Yes

Caption: Workflow for empirical screening of single recrystallization solvents.

Step-by-Step Screening Protocol
  • Place approximately 20-30 mg of the crude solid into a small test tube.

  • Add the candidate solvent dropwise at room temperature, stirring after each addition, until about 0.5 mL has been added.

  • Observation 1 (Room Temp Solubility): If the solid dissolves completely, the solvent is unsuitable as a single solvent because recovery will be low. Note this in your results.

  • If the solid is not soluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • Observation 2 (Hot Solubility): If the solid does not dissolve after heating, the solvent is unsuitable. If it does dissolve, proceed to the next step. If it does not dissolve completely, add more hot solvent dropwise until it does. Be careful not to add a large excess.

  • Once a clear, hot solution is obtained, allow it to cool slowly to room temperature, and then place it in an ice-water bath.

  • Observation 3 (Crystallization): Observe the formation of crystals. The ideal solvent will produce a large crop of crystals upon cooling. If no crystals form, it may indicate that too much solvent was added or the compound is too soluble.[8] If an oil forms, the solvent may be inappropriate or the cooling was too rapid.[7]

Potential Solvents for Screening

The following table summarizes candidate solvents based on the structural analysis of the target compound.

SolventPolarityBoiling Point (°C)Rationale & Expected Outcome
Water High (Polar Protic)100May dissolve the compound when hot due to the carboxylic acid, similar to benzoic acid.[8] Likely insoluble at room temperature. A good candidate.
Ethanol High (Polar Protic)78Often a good solvent for nitroaromatic compounds.[7] May be too effective, leading to high solubility at room temperature and poor recovery.
Methanol High (Polar Protic)65Similar to ethanol but more polar. High risk of being too good a solvent.
Ethyl Acetate Medium77Balanced polarity. May provide the ideal solubility profile.
Toluene Low (Nonpolar Aromatic)111May dissolve the compound when hot due to the aromatic ring. Often a good choice for aromatic acids.[9]
Hexane Low (Nonpolar Aliphatic)69The compound is expected to be insoluble. An excellent candidate as an "anti-solvent" in a mixed system.

Recommended Recrystallization Protocol (Ethanol/Water System)

Based on the properties of similar aromatic carboxylic acids, a mixed solvent system of ethanol and water is a highly promising starting point. Ethanol serves as the "good" solvent, and water acts as the "anti-solvent."

Full Recrystallization Workflow Diagram

Recrystallization_Protocol cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration (Optional) cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying A Place crude solid in Erlenmeyer flask with boiling chips B Add minimum volume of hot ethanol to dissolve A->B C Prepare pre-heated funnel and flask B->C If impurities are present E Add hot water dropwise until solution is persistently cloudy B->E If no solid impurities D Quickly filter hot solution to remove insoluble impurities C->D D->E F Add a few drops of hot ethanol to re-clarify E->F G Cover and cool slowly to room temperature F->G H Cool in ice bath to maximize crystal yield G->H I Collect crystals by vacuum filtration H->I J Wash crystals with small amount of cold ethanol/water I->J K Dry crystals in oven or desiccator J->K L Pure Product K->L

Caption: Step-by-step workflow for purification by mixed-solvent recrystallization.

Step-by-Step Protocol
  • Dissolution: Place the crude 2-Methyl-2-(4-nitrophenyl)propionic acid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a boiling chip or magnetic stir bar. Heat the flask on a hot plate and add the minimum amount of hot ethanol required to completely dissolve the solid.[10]

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly with pre-heated equipment (funnel and receiving flask) to prevent premature crystallization.

  • Induce Saturation: To the clear, hot solution, add hot water dropwise while stirring or swirling until the solution turns faintly and persistently cloudy. This indicates that the solution is saturated.

  • Re-clarify: Add a few drops of hot ethanol, just enough to make the solution clear again. At this point, the solution is perfectly saturated and ready for cooling.

  • Slow Cooling: Cover the flask with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities.[3]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture (in the same ratio as the final crystallization solvent) to rinse away any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight. Drying can be done in a low-temperature oven (ensure the temperature is well below the compound's melting point) or in a desiccator.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" The compound's melting point is lower than the solvent's boiling point; the solution is supersaturated; cooling is too rapid.Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent (ethanol) to lower the saturation point. Allow the solution to cool much more slowly.[7]
No Crystals Form Too much solvent was used; the solution is not sufficiently saturated; cooling period is too short.1. Induce Nucleation: Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide a surface for crystal growth.[7] 2. Seed Crystals: Add a tiny crystal of the crude material to the solution. 3. Reduce Solvent: If the above fails, gently heat the solution to evaporate some of the solvent and re-cool.
Very Low Recovery The compound is too soluble in the cold solvent; too much solvent was used; premature crystallization during hot filtration.Re-evaluate the solvent choice or the solvent ratio in a mixed system. Ensure a minimal amount of solvent is used for dissolution. Ensure filtration equipment is properly pre-heated.
Crystals are Colored Colored impurities are trapped in the crystal lattice.Use activated charcoal during the dissolution step (Step 2 of the protocol) to adsorb colored impurities before hot filtration.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Recrystallization. (n.d.). Wired Chemist. [Link]

  • Saffer, C. M., & Cier, R. J. (1972). U.S. Patent No. 3,654,351. U.S.
  • Lee, K. S., et al. (2015). U.S. Patent No. 9,233,905. U.S.
  • Meissner, W. (1958). U.S. Patent No. 2,858,346. U.S.
  • Waterman, W. W. (1959). U.S. Patent No. 2,874,196. U.S.
  • 2-Methyl-2-(4-nitrophenyl)propanoic acid. (n.d.). PubChem. [Link]

  • A New Recrystallization Method for Nitroguanidine. (2007). AIChE Proceedings. [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(3), 185. [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). DePauw University. [Link]

Sources

Application Note: Synthesis of Fibrate Bioisosteres using 2-Methyl-2-(4-nitrophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the utilization of 2-Methyl-2-(4-nitrophenyl)propionic acid (CAS 42206-47-3) as a strategic scaffold in the synthesis of Fibrate analogs (PPAR agonists).

While commercial fibrates (e.g., Bezafibrate, Fenofibrate) typically feature a phenoxy-isobutyric acid core (ether linkage), this intermediate allows for the synthesis of phenyl-propionic acid congeners (carbon-linked bioisosteres). These analogs are critical in Structure-Activity Relationship (SAR) studies to modulate metabolic stability and PPAR-


/

selectivity.

Introduction & Mechanistic Rationale

2-Methyl-2-(4-nitrophenyl)propionic acid is a bifunctional building block containing a protected nitrogen source (nitro group) and a gem-dimethyl carboxylic acid tail. In the context of fibrate drug development, this molecule serves as a precursor to Amide-Linked Phenyl-Fibrates .

The Fibrate Pharmacophore

Fibrates function as agonists for Peroxisome Proliferator-Activated Receptor-alpha (PPAR-


). Activation of PPAR-

promotes the transcription of genes involved in fatty acid oxidation (e.g., CPT1, LPL), leading to reduced serum triglycerides.
  • Classical Fibrate: Aromatic Ring – O – C(CH3)2 – COOH (Ether Linkage)

  • Target Analog: Aromatic Ring – Direct Bond – C(CH3)2 – COOH (Carbon Linkage)

Replacing the ether oxygen with a direct carbon bond (using the subject intermediate) increases lipophilicity and eliminates a potential site of metabolic ether cleavage, potentially extending the half-life of the resulting API.

Pathway Visualization

The following diagram illustrates the conversion of the nitro-intermediate into a bioactive fibrate analog via reduction and Schotten-Baumann acylation.

FibrateSynthesis Start Start Material 2-Methyl-2-(4-nitrophenyl) propionic acid Inter Intermediate 2-Methyl-2-(4-aminophenyl) propionic acid Start->Inter Step 1: Hydrogenation (H2, Pd/C, MeOH) Product Target Fibrate Analog (PPAR Agonist) Inter->Product Step 2: Amide Coupling (Schotten-Baumann) Reagent Reagent 4-Chlorobenzoyl Chloride Reagent->Product PPAR PPAR-alpha Activation Product->PPAR Binding Effect Lipid Metabolism (Triglyceride Reduction) PPAR->Effect Transcription

Figure 1: Synthetic workflow transforming the nitro-precursor into a functional PPAR agonist.

Chemical Profile

PropertySpecification
Chemical Name 2-Methyl-2-(4-nitrophenyl)propionic acid
Synonym 4-Nitro-

,

-dimethylphenylacetic acid
CAS Number 42206-47-3
Molecular Formula C

H

NO

Molecular Weight 209.20 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Methanol, DMSO, EtOAc; Insoluble in Water (acidic pH)
pKa (Calc) ~4.2 (Carboxylic acid)

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Nitro Reduction)

Objective: Selective reduction of the nitro group to a primary amine without affecting the carboxylic acid or aromatic ring.

Reagents:

  • Substrate: 2-Methyl-2-(4-nitrophenyl)propionic acid (10.0 g, 47.8 mmol)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (0.5 g)

  • Solvent: Methanol (100 mL)

  • Hydrogen Gas (Balloon or low pressure)

Procedure:

  • Inerting: Charge the substrate and Methanol into a 250 mL hydrogenation flask. Degas with Nitrogen (

    
    ) for 10 minutes.
    
  • Catalyst Addition: Carefully add the Pd/C catalyst under a gentle

    
     stream. Caution: Dry Pd/C is pyrophoric.
    
  • Hydrogenation: Purge the vessel with Hydrogen (

    
    ) three times. Maintain a hydrogen atmosphere (balloon pressure or 1-3 bar in an autoclave) at Room Temperature (20–25°C).
    
  • Monitoring: Stir vigorously. Monitor reaction progress via HPLC or TLC (Eluent: 5% MeOH in DCM). The reaction is typically complete within 4–6 hours.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-Methyl-2-(4-aminophenyl)propionic acid as a tan solid.

    • Yield Expectation: >95%[1]

    • Purity Check: Verify disappearance of the nitro peak (approx. 270 nm) and appearance of the amine.

Protocol B: Schotten-Baumann Amide Coupling

Objective: Coupling the amino-intermediate with 4-chlorobenzoyl chloride to form the final fibrate scaffold. This method uses aqueous base, eliminating the need for anhydrous organic solvents.

Reagents:

  • Amine Intermediate (from Protocol A): 5.0 g (27.9 mmol)

  • 4-Chlorobenzoyl Chloride: 5.37 g (30.7 mmol, 1.1 equiv)

  • Base: 10% NaOH aqueous solution

  • Solvent: THF or Acetone (optional co-solvent)

Procedure:

  • Dissolution: Dissolve the amine intermediate (5.0 g) in 10% NaOH (30 mL). Ensure the pH is >10. Chill to 0–5°C in an ice bath.

  • Acylation: Dropwise add 4-Chlorobenzoyl chloride over 30 minutes. Simultaneously, add additional 10% NaOH to maintain pH between 9 and 11.

    • Critical Process Parameter (CPP): If pH drops below 8, the amine protonates and reaction stalls. If pH >12, the acid chloride hydrolyzes rapidly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A precipitate (the sodium salt of the product) may form.

  • Acidification: Acidify the mixture carefully with 2M HCl to pH 2–3. The product will precipitate as the free acid.

  • Purification: Filter the solid. Wash with water (3 x 20 mL) to remove salts. Recrystallize from Ethanol/Water (80:20) to obtain the pure fibrate analog.

Quality Control & Analytics

To ensure the integrity of the intermediate and the final API, the following HPLC method is recommended.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B
Detection UV @ 254 nm (Aromatic) and 210 nm (Amide/Carboxyl)
Retention Times (Approx) Amino-Intermediate: ~4.5 minNitro-Precursor: ~9.2 minFinal Fibrate Analog: ~12.8 min
Impurity Profile
  • Impurity A (Over-reduction): Rare, but ring hydrogenation can occur at high pressures (>10 bar) or high temperatures (>50°C).

  • Impurity B (Hydrolysis): 4-Chlorobenzoic acid (from hydrolysis of the acid chloride during Protocol B). This elutes earlier than the product and can be removed by the bicarbonate wash or recrystallization.

Safety & Handling (MSDS Summary)

  • Nitro Compounds: 2-Methyl-2-(4-nitrophenyl)propionic acid should be handled as a potential irritant.[2] While stable, nitro-aromatics can be energetic; avoid heating dry solids above 150°C.

  • Palladium on Carbon: Pyrophoric when dry. Always keep wet with 50% water. Dispose of in a dedicated heavy-metal waste container.

  • Acid Chlorides: Corrosive and lachrymators. Handle in a fume hood.

References

  • Bezafibrate Structure & Pharmacology: PubChem. Bezafibrate Compound Summary. National Library of Medicine. [Link]

  • Intermediate Data (CAS 42206-47-3): PubChem. 2-Methyl-2-(4-nitrophenyl)propanoic acid.[2][3] National Library of Medicine. [Link]

  • General Fibrate Synthesis (Bargellini Reaction Context)
  • Schotten-Baumann Reaction Conditions: LibreTexts Chemistry. Amine Acylation Protocols. [Link]

Sources

Technical Application Note: Chemoselective Reduction of 2-Methyl-2-(4-nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of Androgen Receptor Antagonists (e.g., Enzalutamide) or similar pharmaceutical intermediates.

Executive Summary & Chemical Context

The transformation of 2-Methyl-2-(4-nitrophenyl)propionic acid (Compound 1 ) to its amino derivative, 2-(4-aminophenyl)-2-methylpropionic acid (Compound 2 ), is a critical intermediate step in the synthesis of second-generation anti-androgens like Enzalutamide (MDV3100).

The primary challenge in this reduction is chemoselectivity : reducing the nitro group (


) to an amine (

) while preserving the carboxylic acid functionality and the gem-dimethyl quaternary carbon center.

This guide presents two validated protocols:

  • Method A (The Gold Standard): Palladium-catalyzed hydrogenation (

    
    ). Preferred for pharmaceutical purity and yield (>95%).
    
  • Method B (The Robust Alternative): Iron/Ammonium Chloride reduction (

    
    ). Preferred for laboratories lacking high-pressure hydrogenation infrastructure.
    

Mechanistic Pathway Analysis

Understanding the stepwise reduction is vital for troubleshooting incomplete reactions. The reduction does not occur in a single step; it proceeds through nitroso and hydroxylamine intermediates. Accumulation of the hydroxylamine intermediate is a common cause of impurities.

NitroReduction Nitro Nitro Precursor (-NO2) Nitroso Nitroso Intermediate (-NO) Nitro->Nitroso + 2e- / 2H+ Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl + 2e- / 2H+ Amine Target Amine (-NH2) Hydroxyl->Amine + 2e- / 2H+ (Rate Limiting Step)

Figure 1: Stepwise reduction mechanism. The conversion of Hydroxylamine to Amine is often the rate-determining step; premature quenching can lead to hydroxylamine impurities.

Method A: Catalytic Hydrogenation (Pd/C)

Status: Industry Standard | Yield: 95-98% | Purity: High

Rationale

Catalytic hydrogenation is the cleanest method. It generates water as the only byproduct, simplifying the workup to a filtration and evaporation step. The carboxylic acid moiety remains spectator-inert under these mild conditions.

Reagents & Equipment
  • Substrate: 2-Methyl-2-(4-nitrophenyl)propionic acid (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (Grade: HPLC or ACS)

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30 psi)
    
Step-by-Step Protocol
  • Preparation (Inerting):

    • Charge the reaction flask with 2-Methyl-2-(4-nitrophenyl)propionic acid (e.g., 10 g).

    • Add Methanol (100 mL, 10V). Stir to dissolve.

    • Critical Safety Step: Purge the vessel with Nitrogen (

      
      ) gas for 5 minutes to remove oxygen. Pd/C can be pyrophoric in the presence of solvent vapors and air.
      
  • Catalyst Addition:

    • Carefully add 10% Pd/C (1.0 g, 10 wt%). Tip: Add the catalyst as a slurry in water or toluene if dry Pd/C handling is a safety concern in your facility.

  • Hydrogenation:

    • Evacuate the

      
       and backfill with Hydrogen (
      
      
      
      ). Repeat 3 times.
    • Stir vigorously at Room Temperature (20-25°C) under

      
       atmosphere (balloon or 30 psi).
      
    • Self-Validating Check: The reaction mixture will initially be pale yellow (nitro compound). As the reaction proceeds, it should turn colorless .

  • Monitoring (IPC):

    • Check by TLC or HPLC after 2-4 hours.

    • TLC: Mobile Phase (DCM:MeOH 95:5). Stain: Ninhydrin (Amine turns red/purple).

  • Workup:

    • Once complete, purge the system with

      
       to remove 
      
      
      
      .
    • Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.

    • Caution: Do not let the Pd/C filter cake dry out completely, as it is pyrophoric. Keep it wet with water before disposal.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain the amine as an off-white solid.

Method B: Iron-Mediated Reduction (Fe/NH4Cl)

Status: Robust Alternative | Yield: 85-90% | Purity: Moderate (requires extraction)

Rationale

This method uses Earth-abundant iron and avoids the use of pressurized hydrogen gas and pyrophoric noble metals. It is highly chemoselective and tolerant of the free carboxylic acid.

Reagents
  • Substrate: 1.0 eq

  • Reductant: Iron Powder (Fe) (3.0 - 5.0 eq) - Must be fine powder (325 mesh)

  • Electrolyte: Ammonium Chloride (

    
    ) (0.5 - 1.0 eq)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Protocol
  • Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-Methyl-2-(4-nitrophenyl)propionic acid in Ethanol/Water (3:1).

  • Activation:

    • Add Ammonium Chloride (

      
      ) and Iron Powder .[1]
      
  • Reaction:

    • Heat the mixture to Reflux (approx. 70-80°C) with vigorous stirring.

    • Mechanism:[2][3][4][5][6] The reaction is heterogeneous.[4] Vigorous stirring is essential to scour the iron surface.

    • Time: 1 - 4 hours.[7]

  • Monitoring:

    • Monitor by TLC. The disappearance of the starting material spot is the primary indicator.

  • Workup (The "Iron Sludge" Challenge):

    • Step A: Filter the hot mixture through Celite to remove unreacted iron and iron oxide sludge. Wash with hot Ethanol.

    • Step B: Concentrate the filtrate to remove Ethanol.

    • Step C (pH Adjustment): The residue is the ammonium salt of the acid. Dissolve in water. Carefully adjust pH to ~4-5 (isoelectric point) to precipitate the free amino-acid, or extract with Ethyl Acetate if the molecule is sufficiently lipophilic.

    • Note: Zwitterionic amino acids can be difficult to extract. If extraction is poor, evaporate to dryness and recrystallize from water/ethanol.

Comparison & Decision Matrix

FeatureMethod A: Pd/C HydrogenationMethod B: Fe/NH4Cl Reduction
Purity Profile Excellent (No metal salts)Good (Risk of Fe residues)
Workup Simple FiltrationComplex (Sludge filtration)
Scalability High (Standard in Pharma)Moderate (Waste disposal issues)
Safety

Flammability, Pyrophoric Catalyst
No

, but heavy metal waste
Cost High (Palladium)Low (Iron)
Speed Fast (2-4 h)Medium (1-4 h reflux)

Process Workflow Visualization

Workflow cluster_A Method A: Hydrogenation cluster_B Method B: Iron Reduction Start Start: Nitro-Acid Precursor Decision Select Method Start->Decision StepA1 Dissolve in MeOH Add 10% Pd/C Decision->StepA1 High Purity Req. StepB1 Dissolve in EtOH/H2O Add Fe + NH4Cl Decision->StepB1 No H2 Equip. StepA2 Stir under H2 (Balloon) 20-25°C, 2-4h StepA1->StepA2 StepA3 Filter (Celite) StepA2->StepA3 Finish Evaporate Solvent Isolate Amino-Acid StepA3->Finish StepB2 Reflux (80°C) 1-4h StepB1->StepB2 StepB3 Hot Filtration (Remove Fe sludge) StepB2->StepB3 StepB3->Finish

Figure 2: Operational workflow for selecting and executing the reduction protocol.

Analytical Validation (Self-Validating System)

To ensure the protocol is working correctly, verify these parameters:

  • Visual Check:

    • Start: Solution is Yellow (due to Nitro-aromatic conjugation).

    • End: Solution is Colorless (Amine is not conjugated in the visible spectrum).

  • NMR Spectroscopy (

    
     NMR in 
    
    
    
    ):
    • Nitro (Start): Aromatic protons appear as two doublets (AA'BB' system) typically around

      
       8.2 and 7.6 ppm.
      
    • Amine (End): Aromatic protons shift upfield (shielded) to approx

      
       6.5 and 7.0 ppm. Look for a broad singlet (
      
      
      
      4.0 - 6.0 ppm) corresponding to the
      
      
      protons (exchangeable with
      
      
      ).
  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Retention Time: The Amine (polar) will elute earlier than the Nitro (non-polar) precursor.

References

  • ChemicalBook. (n.d.). Enzalutamide Synthesis and Intermediates.[3][8] Retrieved from

  • ResearchGate. (2016). An improved and practical route for the synthesis of enzalutamide.[3][8] Retrieved from

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).[1][9] Retrieved from

  • National Institutes of Health (NIH). (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid Crystal Structure.[10] (Analogous structure analysis). Retrieved from

  • Vertex AI Search. (2023). Consolidated search results on Enzalutamide intermediates. (See internal search logs 1.1 - 1.25).

Sources

Troubleshooting & Optimization

Technical Support Hub: Hydrolysis of Ethyl 2-methyl-2-(4-nitrophenyl)propionate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Sterically Hindered Ester Hydrolysis Target Molecule: Ethyl 2-methyl-2-(4-nitrophenyl)propionate Case ID: HYD-NITRO-004 Analyst: Senior Application Scientist

Executive Summary & Mechanistic Insight

The Challenge: Steric vs. Electronic Conflict

The hydrolysis of ethyl 2-methyl-2-(4-nitrophenyl)propionate presents a classic conflict in physical organic chemistry.

  • Electronic Advantage: The p-nitro group is strongly electron-withdrawing, theoretically increasing the electrophilicity of the carbonyl carbon, which should facilitate nucleophilic attack.

  • Steric Blockade (The Real Problem): The

    
    -carbon is quaternary (gem-dimethyl + aryl group). This creates a "picket fence" of steric bulk around the carbonyl carbon, severely inhibiting the approach of the hydroxide ion (BAC2 mechanism). Standard saponification conditions (NaOH/H2O) often stall, resulting in low conversion or requiring harsh temperatures that degrade the nitro group.
    
The Solution Strategy

To improve yield, we must shift from "brute force" (high heat/strong base) to "smart activation." This involves:

  • Cation Catalysis: Using Lithium (Li+) to coordinate with the carbonyl oxygen, increasing electrophilicity without increasing basicity.

  • Solvation Engineering: Using solvent systems that solvate the lipophilic ester while leaving the hydroxide ion "naked" and reactive.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (LiOH / THF / Water)

Recommended starting point for >90% of hindered esters.

Rationale: Lithium hydroxide is superior to NaOH/KOH for hindered esters. The small Li+ radius acts as a Lewis acid, coordinating to the carbonyl oxygen and reducing the activation energy for the tetrahedral intermediate formation.

Reagents:

  • Substrate: 1.0 equiv

  • LiOH[1][2]·H2O: 3.0 – 5.0 equiv

  • Solvent: THF : Methanol : Water (4 : 1 : 1)

Procedure:

  • Dissolve the substrate in THF (0.5 M concentration).

  • Add Methanol (helps miscibility) and the aqueous LiOH solution.

  • Crucial Step: Stir vigorously at 60°C (reflux of THF) for 12–24 hours.

  • Monitoring: Check via HPLC/UPLC. If conversion < 50% after 6 hours, move to Protocol B.

Protocol B: The "Non-Aqueous" Attack (NaOH / DCM / MeOH)

Use this if the substrate is highly lipophilic or if aqueous conditions cause emulsions.

Rationale: In aqueous media, hydroxide ions are heavily solvated (caged) by water, reducing their nucleophilicity. In a DCM/MeOH mixture, the hydroxide ion exists as a tighter ion pair but is far more reactive ("naked") due to reduced hydrogen bonding solvation.

Reagents:

  • Substrate: 1.0 equiv

  • NaOH (powdered/pellets): 5.0 equiv

  • Solvent: 90% CH2Cl2 / 10% Methanol

Procedure:

  • Dissolve substrate in dry DCM/MeOH (9:1).

  • Add powdered NaOH.

  • Stir at Room Temperature .

  • Note: This reaction often proceeds faster than aqueous reflux due to the enhanced nucleophilicity of the alkoxide/hydroxide species in DCM [1].

Protocol C: The "Nuclear Option" (TMSOK)

Reserved for esters that resist refluxing LiOH.

Rationale: Potassium trimethylsilanolate (TMSOK) is soluble in organic solvents (THF, Toluene) and provides a source of anhydrous, organic-soluble "oxide" that is highly nucleophilic but less basic than t-BuOK, reducing elimination side reactions.

Procedure:

  • Dissolve substrate in anhydrous THF.

  • Add 2.0 equiv TMSOK.

  • Stir at 50°C. The product often precipitates as the potassium salt.

Troubleshooting Guide & FAQs

Issue 1: "I see 0% conversion after 24 hours."

Diagnosis: The tetrahedral intermediate cannot form due to steric repulsion. Fix:

  • Switch Cation: Move from Na+ to Li+ (Protocol A).

  • Increase Temperature: If using THF (bp 66°C), switch to Dioxane/Water (reflux at 101°C) or Diglyme (160°C).

  • Microwave: Run the reaction at 120°C for 30 mins in a microwave reactor.

Issue 2: "The starting material is disappearing, but I see a new impurity (M+14)."

Diagnosis: Transesterification.[1] If you use Methanol as a co-solvent with a hindered ethyl ester, the methoxide (formed from MeOH + Base) attacks faster than hydroxide, converting your Ethyl ester to a Methyl ester. Fix:

  • Remove Methanol. Use THF/Water only.

  • If solubility is an issue without alcohol, use Ethanol (matches the leaving group) or t-Butanol (too bulky to attack).

Issue 3: "My product is a dark tar/oil, not a solid."

Diagnosis: Nitro-group degradation. High temperatures with strong bases (NaOH/KOH) can cause nucleophilic aromatic substitution on the nitro-ring or oxidative degradation (Azoxy formation). Fix:

  • Lower pH: Use LiOH (milder base).

  • Oxygen Exclusion: Degas solvents with N2/Ar. Nitro compounds are sensitive to base-catalyzed oxidation.

  • Workup: Acidify carefully to pH 3-4 using 1M HCl or Citric Acid. Do not go to pH 1; the nitro group makes the acid somewhat more acidic, but highly acidic aqueous layers can trap organic impurities.

Comparative Data Analysis

Table 1: Base/Solvent Efficiency for Sterically Hindered Esters

MethodReagentsSolvent SystemTempTypical YieldRisk Profile
Standard NaOH (2N)EtOH / H2OReflux20-40%High (Transesterification)
Optimized LiOH (5 eq)THF / H2O60°C85-95% Low
Anhydrous NaOH (Solid)DCM / MeOH (9:1)RT70-80%Med (Solubility limits)
Aggressive KOHEthylene Glycol150°C90%High (Nitro degradation)
Specialty TMSOKTHF (Dry)50°C>95%Low (Expensive reagent)

Decision Matrix (Workflow)

HydrolysisOptimization Start Start: Ethyl 2-methyl-2-(4-nitrophenyl)propionate CheckSolubility Is substrate soluble in THF/Water? Start->CheckSolubility StandardProto Protocol A: LiOH / THF / H2O 60°C, 12h CheckSolubility->StandardProto Yes NonAqProto Protocol B: NaOH / DCM / MeOH Room Temp CheckSolubility->NonAqProto No (Lipophilic) CheckConversion Check Conversion (HPLC) StandardProto->CheckConversion NonAqProto->CheckConversion Success Yield > 90% Proceed to Workup CheckConversion->Success Complete Stall Conversion < 50% (Steric Block) CheckConversion->Stall Incomplete Impurity Impurity: Methyl Ester formed? CheckConversion->Impurity Wrong Mass Advanced Switch to Dioxane/Water (100°C) OR Microwave Stall->Advanced Impurity->StandardProto Remove MeOH Use Ethanol/THF Nuclear Protocol C: TMSOK / Dry THF Advanced->Nuclear Still Fails Nuclear->Success

Figure 1: Decision tree for optimizing the hydrolysis of sterically hindered nitro-aryl esters.

References

  • Theodorou, V., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Arkivoc, vol. 2018, no.[3] 7, 2018. Link

  • Navarrete-Vázquez, G., et al. "2-Methyl-2-(4-nitrophenoxy)propanoic acid." Acta Crystallographica Section E, vol. 64, no. 11, 2008. Link

  • Gassman, P. G., & Schenk, W. N. "A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures." The Journal of Organic Chemistry, vol. 42, no. 5, 1977. Link

  • Um, I. H., & Kim, S. "Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate..." Canadian Journal of Chemistry, 2021.[4] Link

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-Methyl-2-(4-nitrophenyl)propanoic Acid (CAS 42206-47-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of molecular structures is paramount. This guide provides an in-depth comparative analysis of spectroscopic methods for identifying the key functional groups in 2-Methyl-2-(4-nitrophenyl)propanoic acid (CAS 42206-47-3) , a molecule incorporating both a carboxylic acid and an aromatic nitro group. While infrared (IR) spectroscopy is a cornerstone technique for functional group identification, a multi-faceted spectroscopic approach provides a more robust and comprehensive understanding of the molecular architecture. This guide will delve into the nuances of IR spectroscopy for this specific molecule and draw comparisons with Raman and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights into experimental choices and data interpretation.

The Molecule in Focus: 2-Methyl-2-(4-nitrophenyl)propanoic Acid

Before delving into the spectroscopic analysis, it is crucial to establish the structure of the molecule of interest. The compound with CAS number 42206-47-3 is unequivocally identified as 2-Methyl-2-(4-nitrophenyl)propanoic acid [1]. Its chemical structure is presented below:

Caption: Chemical structure of 2-Methyl-2-(4-nitrophenyl)propanoic acid.

This structure reveals the presence of a carboxylic acid (-COOH) group and a nitro (-NO₂) group attached to a benzene ring, which will give rise to characteristic signals in their respective spectroscopic analyses.

Part 1: Infrared (IR) Spectroscopy - The Workhorse of Functional Group Analysis

IR spectroscopy is a fundamental technique for identifying functional groups due to their characteristic vibrational frequencies. For 2-Methyl-2-(4-nitrophenyl)propanoic acid, we can predict a spectrum with distinct peaks arising from the carboxylic acid and nitro moieties.

Predicted IR Absorption Peaks for CAS 42206-47-3
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)IntensityCharacteristics
Carboxylic Acid O-H stretch3300 - 2500Strong, BroadVery broad due to hydrogen bonding, often obscuring C-H stretches.
C=O stretch1710 - 1680Strong, SharpLower frequency due to conjugation with the aromatic ring.
C-O stretch1320 - 1210Medium
O-H bend1440 - 1395 & 950 - 910Medium, BroadThe 1440-1395 cm⁻¹ band can overlap with C-H bending vibrations.
Nitro Group Asymmetric N-O stretch1550 - 1475StrongOne of the most characteristic and intense bands for nitro compounds.
Symmetric N-O stretch1360 - 1290StrongThe second strong band characteristic of the nitro group.
Aromatic Ring C-H stretch3100 - 3000Medium to Weak
C=C stretch1600 - 1450Medium to WeakMultiple bands are expected.
C-H out-of-plane bend900 - 675StrongThe pattern can sometimes indicate the substitution pattern of the ring.
Alkyl Groups C-H stretch2990 - 2850MediumArising from the methyl and quaternary carbons.

Causality Behind Peak Characteristics:

  • The Broad O-H Stretch: The carboxylic acid's hydroxyl proton readily forms strong intermolecular hydrogen bonds, creating a wide distribution of bond energies and, consequently, a very broad absorption band in the IR spectrum. This is a hallmark of carboxylic acids.

  • Conjugation Effects on C=O Stretch: The carbonyl group of the carboxylic acid is in conjugation with the aromatic ring. This delocalization of π-electrons slightly weakens the C=O double bond, causing its stretching vibration to absorb at a lower frequency (wavenumber) compared to a non-conjugated carboxylic acid.

  • The "Twin Peaks" of the Nitro Group: The two N-O bonds of the nitro group stretch in a concerted manner, giving rise to two distinct, strong absorption bands: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. The high intensity of these peaks is due to the large change in dipole moment during these vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

For a solid sample like 2-Methyl-2-(4-nitrophenyl)propanoic acid, ATR-FTIR is a rapid and convenient method for obtaining a high-quality IR spectrum.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks of interest labeled.

Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum.

Part 2: A Comparative Look at Alternative Spectroscopic Techniques

While IR spectroscopy is invaluable, a comprehensive characterization often necessitates orthogonal techniques. Raman and NMR spectroscopy provide complementary information, enhancing the confidence in structural elucidation.

Raman Spectroscopy: A Complementary Vibrational Technique

Raman spectroscopy also probes molecular vibrations but is based on the inelastic scattering of light. A key advantage is its low interference from water, making it suitable for aqueous samples.

Predicted Raman Shifts for CAS 42206-47-3:

Functional GroupVibration TypePredicted Raman Shift (cm⁻¹)Intensity
Nitro Group Symmetric N-O stretch 1360 - 1290 Very Strong
Asymmetric N-O stretch1550 - 1475Medium to Weak
Aromatic Ring Ring breathing modes ~1600, ~1000 Strong
Carboxylic Acid C=O stretch1710 - 1680Weak to Medium
O-H stretch3300 - 2500Very Weak

IR vs. Raman: A Tale of Two Dipoles

The fundamental difference in signal intensity between IR and Raman spectroscopy lies in the selection rules:

  • IR Spectroscopy: A vibration must result in a change in the dipole moment of the molecule to be IR active. Polar bonds like C=O and O-H give rise to strong IR absorptions.

  • Raman Spectroscopy: A vibration must result in a change in the polarizability of the molecule to be Raman active. Symmetrical vibrations and those involving less polar bonds, such as the symmetric stretch of the nitro group and the breathing modes of the aromatic ring, often produce strong Raman signals.

For 2-Methyl-2-(4-nitrophenyl)propanoic acid, the symmetric stretch of the nitro group is expected to be particularly strong in the Raman spectrum, providing a clear and confirmatory signal for this functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR).

Predicted NMR Chemical Shifts (in CDCl₃) for CAS 42206-47-3:

NucleusEnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
¹H NMR Carboxylic Acid (-COOH)> 10Singlet (broad)1H
Aromatic (protons ortho to -NO₂)~ 8.2Doublet2H
Aromatic (protons meta to -NO₂)~ 7.5Doublet2H
Methyl (-CH₃)~ 1.6Singlet6H
¹³C NMR Carboxylic Acid (C=O)~ 175-180
Aromatic (C attached to -NO₂)~ 147
Aromatic (C attached to propanoic acid)~ 145
Aromatic (CH)~ 129, ~123
Quaternary Carbon~ 45
Methyl (-CH₃)~ 25

Key Insights from NMR:

  • ¹H NMR: The downfield chemical shift of the carboxylic acid proton (>10 ppm) is highly diagnostic. The distinct signals for the aromatic protons, split into two doublets due to their different environments relative to the nitro and propanoic acid groups, confirm the para-substitution pattern. The singlet for the six equivalent methyl protons provides further structural confirmation.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid appears at a characteristic downfield position. The number of distinct aromatic carbon signals further corroborates the substitution pattern.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Data Processing: Fourier transform the free induction decay (FID), phase the spectrum, and integrate the signals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.